A Technical Guide to Determining the Solubility of [4-(4-Chlorophenyl)phenyl]methanamine in DMSO and Methanol
A Technical Guide to Determining the Solubility of [4-(4-Chlorophenyl)phenyl]methanamine in DMSO and Methanol
Date: February 23, 2026
Abstract
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of [4-(4-Chlorophenyl)phenyl]methanamine (CAS No: 15996-82-4) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on robust, field-proven methodologies to empower researchers to generate reliable and reproducible solubility data. We will delve into the underlying principles of solubility, present detailed experimental protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation and presentation. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these methods, ensuring a thorough understanding of the process.
Introduction: The Critical Role of Solubility in Research and Development
[4-(4-Chlorophenyl)phenyl]methanamine is a biphenylmethanamine derivative with potential applications in pharmaceutical and materials science research.[1] Understanding its solubility in various solvents is a cornerstone of its practical application. Solubility data is critical for:
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Reaction Chemistry: Ensuring the compound is in the correct phase for synthetic transformations.
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Formulation Development: Creating stable and effective formulations for drug delivery or material application.
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High-Throughput Screening (HTS): Preparing stock solutions for biological assays.[2][3]
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Predicting Bioavailability: In drug development, solubility is a key factor influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
This guide will focus on two of the most common and versatile laboratory solvents: DMSO, a polar aprotic solvent with exceptional solvating power, and methanol, a polar protic solvent widely used in organic synthesis and analysis.
Physicochemical Properties of [4-(4-Chlorophenyl)phenyl]methanamine
A foundational understanding of the compound's properties is essential for designing solubility experiments.
| Property | Value | Source |
| IUPAC Name | [4-(4-chlorophenyl)phenyl]methanamine | PubChem[6] |
| CAS Number | 15996-82-4 | PubChem[6] |
| Molecular Formula | C₁₃H₁₂ClN | PubChem[6] |
| Molecular Weight | 217.69 g/mol | PubChem[6] |
Experimental Determination of Solubility: A Methodological Approach
Two primary types of solubility are relevant in a research context: thermodynamic and kinetic solubility.[2][4] This guide will provide protocols for both.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[5] The shake-flask method is the most widely recognized and reliable technique for determining thermodynamic solubility.[7]
This protocol outlines the steps to determine the thermodynamic solubility of [4-(4-Chlorophenyl)phenyl]methanamine in both DMSO and methanol.
Materials:
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[4-(4-Chlorophenyl)phenyl]methanamine (solid, high purity)
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Dimethyl sulfoxide (DMSO), analytical grade
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Methanol, analytical grade
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Analytical balance (readable to at least 0.1 mg)
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Glass vials with PTFE-lined screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Centrifuge
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Syringe filters (0.22 µm, compatible with the solvent)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
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Preparation:
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Accurately weigh an excess amount of [4-(4-Chlorophenyl)phenyl]methanamine into a glass vial. An excess is crucial to ensure a saturated solution is formed.
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Add a known volume of the desired solvent (DMSO or methanol) to the vial.
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-
Equilibration:
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Securely cap the vials.
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Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A longer duration is recommended for compounds with unknown dissolution rates.[2]
-
-
Phase Separation:
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After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
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Carefully withdraw a known volume of the supernatant using a calibrated pipette.
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Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microparticulates.
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Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
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-
Quantification:
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Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
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Prepare a calibration curve using standard solutions of [4-(4-Chlorophenyl)phenyl]methanamine of known concentrations.
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Determine the concentration of the compound in the saturated solution by comparing its analytical response to the calibration curve.
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Data Presentation:
The thermodynamic solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated organic solvent stock (typically DMSO), remains in solution when diluted into an aqueous or organic medium.[4][7] It is a non-equilibrium measurement that is often used in the early stages of drug discovery due to its suitability for high-throughput formats.[2][3]
This protocol is adapted for determining the kinetic solubility of [4-(4-Chlorophenyl)phenyl]methanamine in methanol, using a DMSO stock solution.
Materials:
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[4-(4-Chlorophenyl)phenyl]methanamine
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DMSO, analytical grade
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Methanol, analytical grade
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96-well microplates
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Automated liquid handler or multichannel pipettes
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Plate shaker
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Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.
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Filtration apparatus for microplates (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of [4-(4-Chlorophenyl)phenyl]methanamine in DMSO (e.g., 10-50 mM).[8]
-
-
Assay Plate Preparation:
-
Using a liquid handler or multichannel pipette, dispense a small volume of the DMSO stock solution into the wells of a 96-well plate.
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In separate wells, prepare a dilution series of the compound in DMSO to serve as standards.
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-
Solvent Addition and Incubation:
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Rapidly add methanol to the wells containing the DMSO stock solution to achieve the desired final compound concentrations.
-
Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature.[2]
-
-
Detection of Precipitation (Nephelometry):
-
If using a nephelometer, measure the light scattering in each well. An increase in light scattering compared to control wells indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.
-
-
Quantification of Soluble Compound (UV-Vis):
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If using a UV-Vis plate reader, the plate can be centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured.
-
Alternatively, the contents of the wells can be filtered into a new plate before reading the absorbance.
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The concentration of the soluble compound is determined by comparing the absorbance to a calibration curve prepared from the DMSO standards.
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Data Presentation:
Kinetic solubility is typically reported as the concentration at which precipitation occurs or the maximum soluble concentration under the assay conditions.
Caption: Workflow for Kinetic Solubility Determination.
Safety and Handling
[4-(4-Chlorophenyl)phenyl]methanamine is a primary amine and should be handled with care. Primary amines may cause severe skin burns and eye damage.[9] Always consult the Safety Data Sheet (SDS) before handling this compound.
General Precautions:
-
Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This technical guide provides a comprehensive and practical framework for determining the solubility of [4-(4-Chlorophenyl)phenyl]methanamine in DMSO and methanol. By following the detailed protocols for both thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance their work in drug discovery, materials science, and other fields. The emphasis on understanding the principles behind these methods ensures that the data generated is not only accurate but also meaningful in the context of the research objectives.
References
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[4-(4-Chlorophenyl)phenyl]methanamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
(4-Chlorophenyl)(phenyl)methanamine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Kinetic Solubility - In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved February 23, 2026, from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5634.
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ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved February 23, 2026, from [Link]
-
(4-CHLOROPHENYL)(PHENYL)METHANAMINE, (R)-. (n.d.). precisionFDA. Retrieved February 23, 2026, from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. [4-(4-Chlorophenyl)phenyl]methanamine | 15996-82-4 | Benchchem [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. evotec.com [evotec.com]
- 6. [4-(4-Chlorophenyl)phenyl]methanamine | C13H12ClN | CID 1394623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. (4-chlorophenyl)(phenyl)methanamine; CAS No.: 28022-43-7 [chemshuttle.com]
